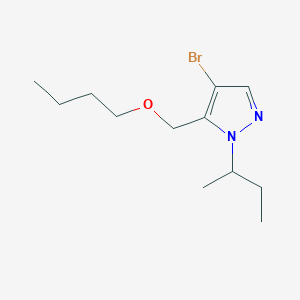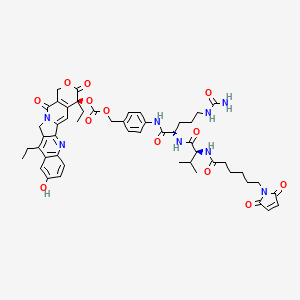
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Wirkmechanismus
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain. It has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole in lab experiments include its high potency and specificity for specific enzymes, making it an effective tool for studying enzyme activity and inhibition. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole. These include studying its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis and handling. Finally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
In conclusion, 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. This compound has shown promise as a therapeutic agent for the treatment of various diseases and as a tool for studying enzyme activity and inhibition. However, further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole involves a series of reactions that require specialized equipment and expertise. The process starts with the reaction of 1-sec-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, which results in the formation of 1-sec-butyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride. This compound is then reacted with sodium bromide and potassium carbonate in the presence of butyl bromide to produce 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. This compound has shown potential as an inhibitor of specific enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to develop new drugs and therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-bromo-1-butan-2-yl-5-(butoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-6-7-16-9-12-11(13)8-14-15(12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZNTBHSLWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(C)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)
![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)
![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)
![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)
![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)

![1-(5-fluoro-6-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2773934.png)